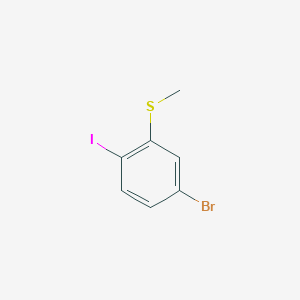

(5-Bromo-2-iodophenyl)(methyl)sulfane

Description

Significance of Dihaloaryl Scaffolds in Molecular Design

Dihaloaryl scaffolds, which are aromatic compounds bearing two halogen atoms, are of considerable importance in molecular design, particularly in the realm of drug discovery and medicinal chemistry. These scaffolds are often considered "privileged structures" because they can interact with multiple biological targets, serving as a versatile starting point for the development of new therapeutic agents. nih.gov The two halogen atoms provide distinct handles for selective chemical modifications, allowing for the systematic exploration of the chemical space around the core scaffold.

The differential reactivity of various halogens (e.g., iodine vs. bromine) on the same aromatic ring enables regioselective functionalization. For instance, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the sequential introduction of different substituents, leading to the construction of highly complex and diverse molecular architectures from a single dihaloaryl precursor. This strategic approach is a cornerstone of modern synthetic chemistry, enabling the efficient creation of libraries of compounds for biological screening.

Contextualization of the (5-Bromo-2-iodophenyl)(methyl)sulfane Structure

This compound is a prime example of a multifunctional aromatic compound, integrating several key reactive features within a single molecule. moldb.comnih.gov Its structure consists of a benzene (B151609) ring substituted with a bromine atom, an iodine atom, and a methylthio group. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis.

The presence of two different halogen atoms at the 5- and 2-positions relative to the methylthio group offers the potential for selective and sequential cross-coupling reactions. The iodine atom, being more susceptible to oxidative addition to a palladium(0) catalyst, can be selectively replaced, leaving the bromine atom intact for a subsequent transformation. The methylthio group can also influence the reactivity of the aromatic ring and can be a target for further chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which are also important functional groups in medicinal chemistry. nih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

| CAS Number | 1824602-11-0 | moldb.comaaronchem.com |

| Molecular Formula | C₇H₆BrIS | moldb.comaaronchem.com |

| Molecular Weight | 329.00 g/mol | moldb.com |

| Synonyms | 4-Bromo-1-iodo-2-(methylthio)benzene | nih.gov |

While specific, detailed research findings on the applications of this compound are not extensively documented in publicly available literature, its structure strongly suggests its utility as a versatile intermediate for the synthesis of more complex molecules. It is classified as an organic building block for research purposes. moldb.com

Overview of Research Trajectories for Multifunctional Aromatic Compounds

Multifunctional aromatic compounds are central to modern organic synthesis and materials science. openaccessjournals.com Research in this area is largely focused on the development of efficient and selective methods for the synthesis and functionalization of these compounds. The ability to precisely control the introduction of various functional groups onto an aromatic core is crucial for creating molecules with desired properties, whether for pharmaceutical, agrochemical, or materials applications. openaccessjournals.com

A significant trajectory in this field is the use of transition metal catalysis to achieve C-H bond activation and cross-coupling reactions. These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity and functional group tolerance. nih.gov For multifunctional aromatics like this compound, this translates to the potential for a wide range of transformations, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.

Another important research direction is the exploration of these compounds as scaffolds for the development of new drugs. The structural diversity that can be generated from a single multifunctional precursor is highly attractive for creating libraries of compounds for high-throughput screening. nih.gov The strategic and sequential modification of the functional groups on the aromatic ring allows medicinal chemists to fine-tune the pharmacological properties of a lead compound.

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrIS |

|---|---|

Molecular Weight |

329.00 g/mol |

IUPAC Name |

4-bromo-1-iodo-2-methylsulfanylbenzene |

InChI |

InChI=1S/C7H6BrIS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 |

InChI Key |

ODTOECRLBBIVEO-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1)Br)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Iodophenyl Methyl Sulfane

Precursor Synthesis and Functional Group Introduction Strategies

The construction of (5-Bromo-2-iodophenyl)(methyl)sulfane fundamentally relies on the availability of appropriately functionalized precursors. The primary challenge lies in the sequential and regioselective introduction of the bromo, iodo, and methylthio moieties onto a benzene (B151609) ring. A common strategy begins with a commercially available substituted benzene derivative, which is then further functionalized.

For instance, a plausible synthetic route could start from 4-bromoaniline. Through a Sandmeyer reaction, the amino group can be converted to an iodo group, yielding 1-bromo-4-iodobenzene (B50087). Subsequent nitration would likely place a nitro group at the 2-position due to the directing effects of the halogens. This nitro group can then be reduced to an amine, which is subsequently diazotized and substituted to introduce the methylthio group. Alternatively, direct thiolation of a dihalogenated precursor like 1-bromo-4-iodobenzene is a more direct approach.

The introduction of the methylthio group can be accomplished using various sulfur nucleophiles. These include methanethiol (B179389) (CH₃SH), its corresponding salt sodium thiomethoxide (NaSCH₃), or thiol surrogates like methyl xanthates, which are odorless and stable alternatives. mdpi.com The choice of the sulfur source can depend on the specific reaction conditions and the catalyst employed.

Direct Aryl Functionalization Approaches

Modern synthetic chemistry has seen the emergence of direct C-H functionalization as a powerful tool for creating C-S bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. acsgcipr.org This approach involves the activation of a C-H bond on the aromatic ring and its subsequent reaction with a sulfur source.

In the context of synthesizing this compound, a potential strategy would involve the direct C-H thioetherification of 1-bromo-4-iodobenzene. This method would require a catalytic system capable of selectively activating the C-H bond at the position ortho to the iodine atom. The regioselectivity of such reactions is a significant challenge, often directed by the electronic and steric properties of the existing substituents or by using a directing group. Palladium-catalyzed oxidative coupling reactions involving double C-H activation represent a key method in this area, though their application to this specific multi-halogenated substrate would require careful optimization. nih.gov

Cross-Coupling Reactions in C-S Bond Formation

Cross-coupling reactions are the most established and versatile methods for forming C-S bonds in the synthesis of aryl thioethers. nih.gov These reactions typically involve the coupling of an aryl halide with a thiol, catalyzed by a transition metal. acsgcipr.org The differential reactivity of aryl halides (Ar-I > Ar-Br > Ar-Cl) is a critical factor that can be exploited to achieve regioselectivity. thieme-connect.com

The Ullmann condensation is a classical method for forming C-S bonds, traditionally involving the reaction of an aryl halide with a thiol in the presence of a stoichiometric amount of copper at high temperatures. organic-chemistry.org Modern modifications have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions. thieme-connect.comunito.it These reactions are often facilitated by the use of ligands to enhance the catalyst's activity. mdpi.com

For the synthesis of this compound, a copper-catalyzed reaction between a dihalobenzene precursor, such as 4-bromo-2-iodoaniline (B187669) or 1-bromo-4-iodobenzene, and a methylthiol source would be employed. Due to the higher reactivity of the C-I bond compared to the C-Br bond in Ullmann-type couplings, the methylthio group can be selectively introduced at the position of the iodine atom. researchgate.net A typical catalytic system would consist of a Cu(I) salt, such as CuI, and an N-containing ligand like 1,10-phenanthroline (B135089) or a diamine. thieme-connect.comunito.it The use of a base, such as potassium carbonate or potassium phosphate (B84403), is also necessary to facilitate the reaction. acsgcipr.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its thioetherification counterpart, are highly efficient methods for C-S bond formation. rsc.org These reactions are known for their broad substrate scope and tolerance of various functional groups, operating under relatively mild conditions. rsc.orgrsc.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiolate and subsequent reductive elimination to yield the aryl thioether and regenerate the catalyst. acsgcipr.orgresearchgate.net

In synthesizing this compound, a palladium catalyst would be used to couple a dihalobenzene with a methylthiol source. Similar to the Ullmann reaction, the greater reactivity of the C-I bond versus the C-Br bond can be exploited to achieve regioselective substitution at the 2-position of a precursor like 1-bromo-4-iodobenzene. nih.gov A variety of palladium precatalysts and phosphine-based ligands can be employed to facilitate this transformation. researchgate.net

Regioselective Synthesis of Substituted Aryl Thioethers

Achieving the correct substitution pattern in polysubstituted aromatic compounds is a central challenge in organic synthesis. The synthesis of this compound requires precise regiocontrol to place the bromo, iodo, and methylthio groups at the C5, C2, and C1 positions, respectively (assuming the methylthio group defines C1).

One effective strategy involves a two-step process: regioselective halogenation followed by a cross-coupling reaction. For example, one could start with a precursor that already contains one or two of the required groups and then introduce the remaining functionalities. A method reported for the regioselective synthesis of other thioethers involves regioselective bromination followed by a copper/oxalic diamide-catalyzed C-S cross-coupling reaction. researchgate.net This highlights the power of combining selective halogenation with controlled coupling.

The differential reactivity of carbon-halogen bonds is a key principle for achieving regioselectivity in cross-coupling reactions. In a substrate containing both bromine and iodine, the C-I bond is significantly more reactive towards oxidative addition with both palladium and copper catalysts. thieme-connect.comresearchgate.net This allows for the selective substitution of the iodine atom with the methylthio group, leaving the bromine atom intact. This strategy is the most direct and predictable route to this compound from a precursor like 2,5-dibromoiodobenzene or 1-bromo-4-iodobenzene, where the C-I bond is preferentially targeted in the C-S coupling step.

Catalytic Systems and Ligand Effects in Synthetic Routes

The success of both copper- and palladium-catalyzed C-S cross-coupling reactions is highly dependent on the specific catalytic system used, which includes the metal source, ligands, base, and solvent. acsgcipr.orgrsc.org

Ligands play a crucial role by coordinating to the metal center, which modifies its electronic properties and steric environment. rsc.org In copper-catalyzed Ullmann reactions, N-containing ligands such as 1,10-phenanthroline, diamines, and amino acids (like L-proline) have been shown to accelerate the reaction, allowing for lower temperatures and improved yields. rsc.org For palladium-catalyzed reactions, electron-rich and bulky phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, are highly effective. acsgcipr.orgrsc.org

Bases are essential for deprotonating the thiol to form the more nucleophilic thiolate anion. acsgcipr.org Common bases include inorganic salts like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), as well as alkoxides like sodium tert-butoxide (NaOtBu). acsgcipr.org The choice of base can influence the reaction rate and selectivity.

The following table summarizes representative catalytic systems used in the synthesis of aryl thioethers, which are applicable to the synthesis of this compound.

| Catalyst Type | Metal Source | Typical Ligand | Typical Base | Typical Solvent | Key Features |

| Ullmann-Type | CuI, Cu₂O | 1,10-Phenanthroline, L-Proline, Oxalic Diamides thieme-connect.comresearchgate.netrsc.org | K₂CO₃, K₃PO₄ | DMF, DMSO, Toluene | Cost-effective metal, often requires higher temperatures. thieme-connect.com |

| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, Josiphos, Buchwald-type phosphines rsc.orgresearchgate.net | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | High efficiency, mild conditions, broad functional group tolerance. acsgcipr.orgrsc.org |

| Nickel | NiCl₂(dppp) | (none specified) | (none specified) | Diglyme | Couples aryl triflates with thiols. organic-chemistry.org |

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of the synthesis of this compound via Buchwald-Hartwig C-S coupling are highly dependent on the careful optimization of several reaction parameters. The goal is to maximize the conversion of the starting material while minimizing side reactions, such as the formation of disulfide byproducts or reaction at the C-Br bond. Key areas for optimization include the choice of catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature.

Detailed Research Findings:

Systematic optimization studies for analogous C-S cross-coupling reactions provide a framework for enhancing the yield of this compound. researchgate.netresearchgate.net The selection of the phosphine ligand is paramount. Sterically hindered and electron-rich biaryl phosphine ligands, developed by Buchwald, or chelating ligands like Xantphos are often employed to promote the reductive elimination step and stabilize the palladium catalyst, leading to higher turnover numbers and yields.

The choice of base is also critical. While inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, stronger organic bases such as sodium tert-butoxide (NaOtBu) often lead to higher yields in shorter reaction times, particularly for less reactive aryl halides. However, the base must be carefully selected to avoid degradation of the starting materials or product.

The solvent plays a crucial role in solubilizing the reactants and catalyst complex. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The reaction temperature is typically elevated, often between 80-120 °C, to ensure a reasonable reaction rate, but must be controlled to maintain the selectivity of the C-I bond activation over the C-Br bond. nih.govescholarship.org

The following table illustrates a representative optimization study for a generic C-S coupling reaction between an aryl iodide and a thiol, demonstrating how varying these parameters can significantly impact the product yield.

Disclaimer: The data in the following table is illustrative and based on typical optimization results for Buchwald-Hartwig C-S coupling reactions. It does not represent actual experimental data for the synthesis of this compound but serves to demonstrate the optimization process.

Table 1: Representative Optimization of C-S Coupling Reaction Conditions

| Entry | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene | 110 | 45 |

| 2 | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Toluene | 110 | 78 |

| 3 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 85 |

| 4 | Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 100 | 92 |

| 5 | Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 100 | 95 |

As indicated by the illustrative data, the combination of a sophisticated palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a specialized biaryl phosphine ligand such as RuPhos or a chelating ligand like Xantphos (Entry 2-5) provides significantly better yields than a simple phosphine ligand (Entry 1). The use of a strong base like NaOtBu (Entry 4) and an appropriate solvent like dioxane further enhances the reaction's efficiency, leading to a high yield of the desired aryl sulfide (B99878) product. Temperature also plays a key role, with an optimal temperature needed to balance reaction rate and stability (compare Entry 4 and 6). Through such systematic variation of conditions, the yield of this compound can be maximized.

Chemical Reactivity and Transformations of 5 Bromo 2 Iodophenyl Methyl Sulfane

Reactivity at the Aryl Iodide Moiety

The C-I bond is the most reactive site in (5-Bromo-2-iodophenyl)(methyl)sulfane, providing a reliable entry point for selective chemical modification.

The greater reactivity of the C-I bond compared to the C-Br bond allows for highly chemoselective palladium-catalyzed cross-coupling reactions. libretexts.org By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to exclusively functionalize the C-I position while leaving the C-Br bond intact for potential future transformations. nih.govrsc.org This selectivity is particularly pronounced in reactions like the Sonogashira coupling, where terminal alkynes can be coupled to the aryl iodide under mild conditions. researchgate.netbeilstein-journals.org This stepwise approach is a powerful strategy for the modular synthesis of polysubstituted aromatic compounds. nih.gov

The following table outlines representative conditions for a highly selective Sonogashira coupling at the C-I position of this compound.

| Reactant | Catalyst System | Base | Solvent | Temperature | Product (Hypothetical) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | Room Temp - 50 °C | (5-Bromo-2-(phenylethynyl)phenyl)(methyl)sulfane |

This table provides an example of conditions designed for high selectivity.

Halogen-metal exchange is a fundamental organometallic reaction that is highly selective for heavier halogens. wikipedia.org The reaction rate follows the trend I > Br > Cl, making it an ideal method for selectively activating the C-I bond in this compound. wikipedia.org Treatment with one equivalent of an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78 °C to -100 °C) results in the rapid and clean formation of the corresponding aryllithium intermediate at the C-2 position, leaving the C-Br bond untouched. tcnj.edu This newly generated organolithium species is a powerful nucleophile that can be trapped with a wide variety of electrophiles to introduce new functional groups. tcnj.edu

| Electrophile | Reagent | Resulting Functional Group | Product Name (Example) |

| Water | H₂O | -H (Proton) | (3-Bromophenyl)(methyl)sulfane |

| Carbon Dioxide | CO₂ (gas), then H₃O⁺ | -COOH (Carboxylic Acid) | 3-Bromo-2-(methylthio)benzoic acid |

| Aldehyde | Benzaldehyde, then H₃O⁺ | -CH(OH)Ph (Secondary Alcohol) | (3-Bromo-2-(methylthio)phenyl)(phenyl)methanol |

| Alkyl Halide | Methyl Iodide (CH₃I) | -CH₃ (Methyl) | (2-Methyl-5-bromophenyl)(methyl)sulfane |

This table illustrates the versatility of the aryllithium intermediate formed via selective I/Li exchange.

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metallation group (DMG). wikipedia.orgorganic-chemistry.org The methylthio group (-SMe) is known to act as a DMG, directing deprotonation to the adjacent ortho position. organic-chemistry.orgnih.gov In this compound, the C-H bond at position 6 is ortho to the methylthio group.

However, in the presence of a highly reactive C-I bond, a direct deprotonation at C-6 by an organolithium reagent is in competition with the much faster halogen-metal exchange at the C-2 position. wikipedia.orgharvard.edu Therefore, the predominant reaction pathway upon treatment with a standard alkyllithium base is the I/Li exchange. The directing effect of the methylthio group is not nullified; instead, it serves to stabilize the resulting aryllithium intermediate at the ortho C-2 position through chelation with the lithium cation, further enhancing the selectivity of the halogen-metal exchange reaction. wikipedia.org Achieving metallation at the C-6 position would require the absence of the more reactive iodide or the use of specialized, kinetically-driven deprotonating agents that favor C-H activation over halogen exchange.

Transformations of the Methylsulfane Moiety

The sulfur atom in the methylsulfane (or methylthio) group is susceptible to oxidation, allowing for the stepwise formation of sulfoxides and sulfones. These transformations are fundamental in modifying the electronic and steric properties of the molecule.

The oxidation of sulfides to sulfoxides is a common and important transformation in organic synthesis. For this compound, this conversion can be achieved with high selectivity, avoiding over-oxidation to the sulfone, by using controlled amounts of specific oxidizing agents. A variety of reagents are available for this purpose, including hydrogen peroxide, often in the presence of a catalyst. researchgate.net Metal-based catalysts, such as those containing molybdenum, can facilitate this selective oxidation under mild conditions. tandfonline.com For instance, molybdenum(VI) complexes have been shown to effectively catalyze the selective oxidation of organic sulfides to their corresponding sulfoxides using urea-hydrogen peroxide (UHP) as a mild oxidant. tandfonline.com Another approach involves the use of reagents like 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide (BABOT), which provides selective oxidation to sulfoxides under neutral and mild conditions at room temperature. researchgate.net

The general conditions for such selective oxidations are summarized in the table below.

| Oxidant | Catalyst/Reagent | Solvent | Temperature | Outcome |

| Hydrogen Peroxide (H₂O₂) | Triflic Acid | Dichloromethane | 0 °C to rt | High yield of sulfoxide (B87167) |

| Urea-Hydrogen Peroxide (UHP) | Molybdenum(VI) Complex | Ethanol | Room Temperature | Selective formation of sulfoxide |

| 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide (BABOT) | None | CH₃CN/H₂O | Room Temperature | Selective formation of sulfoxide |

The synthesis of chiral sulfoxides is of significant interest due to their application as chiral auxiliaries and intermediates in asymmetric synthesis. Enantioselective oxidation of prochiral sulfides, such as this compound, can be accomplished using chiral catalysts. One prominent method is based on the vanadium-catalyzed asymmetric oxidation developed by Bolm and optimized by others. researcher.life This procedure often utilizes a chiral Schiff base ligand, derived from an amino alcohol like (L)-(+)-tert-leucinol, in combination with a vanadium source such as vanadyl acetylacetonate (B107027) (VO(acac)₂). researcher.life The oxidation is typically performed with hydrogen peroxide at low temperatures (e.g., 0 °C). researcher.life A key feature of this system is the potential for a subsequent kinetic resolution process, where the minor enantiomer of the sulfoxide is preferentially oxidized to the sulfone, thereby enhancing the enantiomeric excess of the desired sulfoxide. researcher.life

Biocatalytic methods also offer a powerful route to enantiopure sulfoxides. Certain microorganisms, such as strains of Rhodococcus sp., contain sulfide (B99878) monooxygenases that can perform highly enantioselective oxidation of aryl methyl sulfides, often yielding sulfoxides with excellent enantiomeric excess (>99% ee). researchgate.net

Further oxidation of the sulfane or the intermediate sulfoxide leads to the corresponding sulfone, (5-bromo-2-iodophenyl)(methyl)sulfone. This transformation requires stronger oxidizing conditions or a higher stoichiometry of the oxidant compared to sulfoxide synthesis. A wide range of reagents can effect this conversion. organic-chemistry.org Hydrogen peroxide (30% H₂O₂) is a common choice, often catalyzed by species like tantalum carbide or niobium carbide. organic-chemistry.org A practical and environmentally conscious method involves the in situ generation of chlorine dioxide from sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in organic solvents, which efficiently oxidizes various sulfides to sulfones with high selectivity. nih.gov Other effective oxidizing systems include permanganate (B83412) supported on active manganese dioxide and Selectfluor. organic-chemistry.org

The following table outlines representative conditions for the oxidation to sulfones.

| Oxidant | Catalyst/Reagent | Solvent | Temperature | Outcome |

| Hydrogen Peroxide (H₂O₂) | Tantalum/Niobium Carbide | Acetonitrile | Reflux | High yield of sulfone |

| Sodium Chlorite (NaClO₂) | Hydrochloric Acid (HCl) | Ethyl Acetate | Room Temperature | High yield of sulfone |

| Potassium Permanganate (KMnO₄) | Manganese Dioxide (MnO₂) | Dichloromethane | Reflux | Good yield of sulfone |

Sulfenate anions (RSO⁻) are versatile intermediates in organic synthesis. researchgate.net While aryl methyl sulfides are not direct precursors to sulfenate anions, they can be converted to them via a two-step process. The initial step involves the oxidation of the sulfide to the corresponding sulfoxide, (5-bromo-2-iodophenyl)(methyl)sulfoxide, as described in section 3.3.1.

The resulting sulfoxide can then serve as a precursor to the (5-bromo-2-iodophenyl)sulfenate anion. Several methods exist for generating sulfenate anions from aryl methyl sulfoxides. One approach involves a transition-metal-free cross-coupling reaction with alcohols, where a base like potassium tert-butoxide facilitates the formation of a key intermediate that fragments to deliver the methyl sulfenate and an aryl ether. researchgate.net Another strategy involves the palladium-catalyzed reaction of aryl benzyl (B1604629) sulfoxides with aryl bromides, which proceeds via the formation of an aryl sulfenate anion intermediate. nih.gov These anions can then be trapped with various electrophiles, for example, in palladium-catalyzed arylations to form new diaryl sulfoxides.

Selective Oxidation to Sulfoxides.

Chemoselectivity in Reactions Involving Multiple Reactive Sites (Bromide, Iodide, Sulfane)

The presence of three distinct reactive sites—an iodide, a bromide, and a sulfane—on the same aromatic ring allows for programmed, site-selective reactions. The chemoselectivity is governed by the relative reactivity of these functional groups under specific reaction conditions.

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity of aryl halides generally follows the order C−I > C−Br > C−Cl. This well-established trend is due to the bond dissociation energies (BDEs), where the C−I bond is the weakest and thus most susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). Consequently, it is possible to selectively functionalize the iodinated position of this compound while leaving the bromide and sulfane moieties intact. This principle is demonstrated in related systems, such as 5-bromo-2-iodopyrimidine, which undergoes selective palladium-catalyzed cross-coupling reactions at the iodine position.

The sulfane group can also participate in cross-coupling reactions. For instance, nickel-catalyzed aryl exchange reactions can cleave the C–S bond of aryl sulfides, allowing for the formation of new C–C or C–heteroatom bonds. Therefore, the choice of catalyst and reaction conditions is crucial to direct the reaction to the desired site. A palladium catalyst with a suitable ligand would likely favor reaction at the C-I bond, whereas specific nickel catalysts might promote reaction at the C-S bond. Oxidation of the sulfane to a sulfoxide or sulfone would deactivate it towards these types of C-S cleavage reactions and further enhance the selectivity for reactions at the C-X bonds.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is dictated by its constituent functional groups.

Photochemical Reactivity: Upon irradiation with UV light, aryl halides can undergo homolytic cleavage of the carbon-halogen bond to generate an aryl radical. The energy required for this cleavage depends on the halogen, with the C-I bond being significantly weaker and more photo-labile than the C-Br bond. Therefore, under controlled photochemical conditions, it is expected that this compound would selectively cleave at the C-I bond to form a 5-bromo-2-(methylthio)phenyl radical. tandfonline.comresearchgate.net This radical intermediate could then be trapped by various radical acceptors or participate in cyclization or cross-coupling reactions. tandfonline.com The sulfane moiety itself can also be involved in photochemical processes. Direct photolysis of aryl sulfonium (B1226848) salts, for example, can lead to C-S bond cleavage, forming aryl radicals.

Electrochemical Reactivity: Both aryl halides and sulfides are electrochemically active. Aryl halides can be electrochemically reduced at a cathode. The reduction potential follows the trend I < Br < Cl, meaning the C-I bond is reduced more easily than the C-Br bond. This process typically generates an aryl radical or aryl anion, which can then be protonated or react with electrophiles. Conversely, the sulfide group can be oxidized at an anode. Electrochemical methods have been developed for C-H sulfidation reactions of arenes with disulfides, showcasing the electrochemical activity of the sulfur moiety. researchgate.net The presence of multiple redox-active sites suggests that the electrochemical behavior of this compound would be complex and potential-dependent, offering opportunities for selective transformations by carefully controlling the applied electrode potential.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like (5-Bromo-2-iodophenyl)(methyl)sulfane, the most significant electronic transitions typically involve π → π* and n → π* transitions.

Analysis of Electronic Transitions and Spectral Features

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted benzene (B151609) ring. The presence of the methylthio (-SCH3), bromo (-Br), and iodo (-I) substituents will influence the position and intensity of the absorption bands.

The sulfur atom of the methylthio group possesses non-bonding electrons (n-electrons) which can also be excited to an antibonding π* orbital of the aromatic ring, resulting in an n → π* transition. These transitions are typically of lower intensity compared to π → π* transitions. The presence of heavy halogens like bromine and iodine can introduce further complexity through spin-orbit coupling effects, which may influence the fine structure and intensity of the absorption bands.

Based on the analysis of similar halogenated and thioether-substituted aromatic compounds, the following spectral features can be predicted for this compound dissolved in a non-polar solvent like hexane.

Table 1: Predicted UV-Vis Spectral Data for this compound

| Predicted λmax (nm) | Type of Transition | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| ~210 | π → π | High (~20,000 - 30,000) |

| ~260 | π → π (Benzene B-band) | Moderate (~1,000 - 5,000) |

| ~300 | n → π* | Low (~100 - 500) |

Note: The values in this table are predicted based on the analysis of related compounds and established spectroscopic principles, as direct experimental data for this compound is not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₆BrIS, with a calculated monoisotopic mass of approximately 327.85 g/mol . The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with nearly equal natural abundance) and iodine (monoisotopic ¹²⁷I) will result in a characteristic isotopic pattern for the molecular ion peak.

Upon electron ionization, the molecule will lose an electron to form a molecular ion (M⁺˙), which will then undergo fragmentation. The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments. For this compound, key fragmentation steps are expected to involve the loss of the methyl group, the halogen atoms, and the thioether moiety.

Table 2: Predicted Key Mass Spectrometry Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 328/330 | [C₇H₆BrIS]⁺˙ (Molecular Ion) | Ionization of the parent molecule |

| 313/315 | [C₆H₃BrIS]⁺˙ | Loss of a methyl radical (•CH₃) |

| 249 | [C₇H₆S]⁺˙ | Loss of both Br and I radicals |

| 201/203 | [C₆H₃BrS]⁺ | Loss of an iodine radical (•I) |

| 170 | [C₆H₃IS]⁺ | Loss of a bromine radical (•Br) |

| 127 | [I]⁺ | Iodine cation |

| 79/81 | [Br]⁺ | Bromine cation |

Note: The m/z values are based on the most abundant isotopes. The table presents predicted fragmentation patterns based on the known mass spectrometric behavior of related halogenated thioanisoles. rsc.org Direct experimental data is not available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for the precise measurement of bond lengths, bond angles, and intermolecular interactions in the solid state of this compound.

While no specific crystal structure data for this compound has been reported in the crystallographic databases, we can infer some structural characteristics based on studies of similar substituted benzenes. The benzene ring is expected to be planar. The C-S-C bond angle of the methylthio group will likely be around 100-105 degrees. The C-Br and C-I bond lengths will be consistent with those observed in other bromo- and iodo-substituted aromatic compounds.

Intermolecular interactions in the crystal lattice would likely be governed by a combination of van der Waals forces and potentially weaker halogen bonding (C-I···S or C-Br···S interactions), which could influence the packing of the molecules in the solid state. A full single-crystal X-ray diffraction study would be required to confirm these predictions and to fully elucidate the solid-state architecture.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. For (5-Bromo-2-iodophenyl)(methyl)sulfane, DFT calculations provide valuable information about its geometry, vibrational modes, and spectroscopic characteristics.

The initial step in the computational study of this compound involves the optimization of its molecular geometry to find the most stable conformation. This is typically achieved using a specified DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.

Due to the presence of the methylsulfane group (-S-CH₃), conformational analysis is crucial. The rotation around the C(aryl)-S bond can lead to different conformers. Theoretical calculations can map the potential energy surface by systematically rotating the methyl group relative to the aromatic ring. These calculations help in identifying the global minimum energy conformation, which is the most populated and experimentally relevant structure, as well as any local minima and the energy barriers between them. For dihalogenated thioanisoles, the orientation of the methyl group relative to the bulky halogen substituents significantly influences the conformational stability. dtic.milrsc.org

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: This data is illustrative and based on typical values from DFT calculations on similar aromatic compounds. Specific experimental data for this compound is not readily available.)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-I Bond Length | ~2.10 Å |

| C-S Bond Length | ~1.78 Å |

| S-C(methyl) Bond Length | ~1.82 Å |

| C-C(aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-S-C Angle | ~103° |

| C-C-Br Angle | ~120° |

| C-C-I Angle | ~120° |

Once the optimized geometry is obtained, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration and can be correlated with experimental infrared (IR) and Raman spectra. The calculation of the second derivatives of the energy with respect to the nuclear coordinates yields the force constants and, subsequently, the vibrational frequencies.

The predicted vibrational spectrum provides insights into the characteristic stretching, bending, and torsional modes of the molecule. For instance, the C-Br and C-I stretching frequencies are expected in the lower frequency region of the spectrum, while C-H and C-C aromatic stretching vibrations appear at higher frequencies. It is common practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96) to improve the agreement with experimental data, accounting for the approximations in the theoretical method and the anharmonicity of real vibrations. nih.gov

Table 2: Predicted ajor Vibrational Frequencies for this compound (Note: This data is illustrative and based on DFT calculations for analogous halogenated aromatic compounds. nih.govresearchgate.netacs.org Specific experimental data for this compound is not readily available.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| C-H (aromatic) stretch | 3100 - 3000 |

| C-H (methyl) stretch | 2980 - 2850 |

| C=C (aromatic) stretch | 1600 - 1450 |

| C-S stretch | 750 - 650 |

| C-I stretch | ~550 |

| C-Br stretch | ~600 |

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for the different nuclei in this compound, such as ¹H and ¹³C. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for this purpose. The calculated magnetic shielding tensors are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the presence of the electronegative bromine and iodine atoms is expected to significantly influence the chemical shifts of the adjacent carbon and hydrogen atoms in the aromatic ring. The chemical shift of the methyl protons will also be affected by the electronic properties of the substituted phenyl ring. Comparing the predicted NMR spectra with experimental data can be a powerful tool for structure verification. rsc.orgmdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative and based on computational predictions for similar halogenated aromatic compounds. rsc.orgmdpi.com Specific experimental data for this compound is not readily available.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-I | ~95 |

| C-S | ~140 |

| C-Br | ~120 |

| C-H (ortho to S) | ~132 |

| C-H (ortho to Br) | ~135 |

| C-H (meta to I and Br) | ~130 |

| C (methyl) | ~15 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the HOMO is likely to be localized on the sulfur atom and the π-system of the aromatic ring, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is expected to be distributed over the aromatic ring, particularly on the carbon atoms bearing the iodine and bromine substituents, suggesting these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netacs.org

Table 4: Predicted Frontier Molecular Orbital Energies for this compound *(Note: This data is illustrative and based on typical DFT calculations for related compounds. researchgate.net)

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -6.0 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap | ~ 4.5 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the sulfur atom due to its lone pairs of electrons. The regions around the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. Interestingly, due to the phenomenon of "σ-hole," the iodine and bromine atoms may exhibit a region of positive electrostatic potential along the extension of the C-I and C-Br bonds, making them potential sites for halogen bonding interactions. researchgate.net

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and intermediates. For this compound, theoretical studies can model various reactions, such as nucleophilic aromatic substitution.

For example, the reaction of this compound with a nucleophile can be computationally investigated to determine the most likely reaction pathway. This involves locating the transition state structure for the substitution at either the carbon bearing the bromine or the one with the iodine. By calculating the activation energies for these pathways, it is possible to predict which halogen is more likely to be displaced. Such studies have shown that in similar dihalogenated benzenes, the heavier halogen (iodine) is often a better leaving group in nucleophilic substitution reactions. nih.gov These calculations provide a detailed understanding of the factors controlling the regioselectivity of such reactions.

Theoretical Models for Predicting Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the chemical behavior of molecules such as this compound. Through the application of theoretical models, researchers can gain insights into the factors that govern the reactivity and selectivity of this complex halogenated aromatic compound. These models are particularly valuable for elucidating reaction mechanisms and for designing new synthetic pathways.

Density Functional Theory (DFT) has emerged as a cost-effective and reliable method for computing the molecular structure, vibrational frequencies, and energies of chemical reactions. scispace.com DFT studies on halosubstituted aromatic compounds have demonstrated that the type, number, and position of halogen substituents significantly influence the electronic structure and, consequently, the reactivity of the molecule. rsc.orgresearchgate.net For instance, the deactivating nature of halogen atoms can enhance the delocalization of lone-pair electrons, with the effect varying between different halogens. rsc.orgresearchgate.net

In the context of this compound, theoretical models can be employed to predict the most likely sites for electrophilic or nucleophilic attack. This is achieved by calculating various molecular properties that act as reactivity descriptors. Key among these are the energies of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity.

Furthermore, computational models can determine other important reactivity indices. researchgate.net These include ionization potential (I), electron affinity (A), and chemical hardness (η). researchgate.netnih.gov Ionization potential represents the energy required to remove an electron, while electron affinity is the energy released upon gaining an electron. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A lower chemical hardness value generally corresponds to higher reactivity. nih.gov

The following table presents hypothetical data for this compound, calculated using a representative DFT method. Such data would be instrumental in predicting its reactivity and selectivity in various chemical transformations.

| Parameter | Calculated Value (eV) | Interpretation |

| HOMO Energy | -8.75 | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.23 | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.52 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential (I) | 8.75 | Corresponds to the energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.23 | Reflects the energy change when an electron is added to the molecule. |

| Chemical Hardness (η) | 3.76 | A measure of the molecule's resistance to deformation of its electron cloud. |

This table is generated for illustrative purposes based on typical values for similar compounds and does not represent experimentally verified data for this compound.

By analyzing these calculated parameters, chemists can make informed predictions about how this compound will behave in a given reaction. For example, the locations of the HOMO and LUMO can suggest the most probable sites for electrophilic and nucleophilic attack, respectively. This predictive capability is invaluable for guiding experimental work and for the rational design of new synthetic methodologies involving this and related compounds.

Synthetic Utility and Applications in Complex Chemical Synthesis

Role as a Key Building Block in Advanced Organic Synthesis

The primary utility of (5-Bromo-2-iodophenyl)(methyl)sulfane in advanced organic synthesis stems from its capacity to participate in sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards oxidative addition with transition metal catalysts, such as palladium complexes. This reactivity difference allows for the selective functionalization of the ortho-position to the methylthio group, while leaving the bromo group at the meta-position intact for subsequent transformations.

This hierarchical reactivity is fundamental to its role as a key building block, enabling the controlled and stepwise introduction of different aryl, alkyl, or heteroaryl groups. This step-by-step approach is crucial in the construction of complex, unsymmetrical biaryl systems and other elaborate molecular architectures that are often challenging to synthesize via other methods. The methylthio group itself can also influence the reactivity of the adjacent halogen, and it can be carried through multiple synthetic steps before being optionally modified at a later stage.

Precursor for Diverse Functionalized Derivatives

This compound serves as a versatile precursor for a host of functionalized derivatives. The selective manipulation of its three key functional groups allows for the generation of a wide array of substituted aromatic compounds.

Key transformations include:

Selective Cross-Coupling: Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions can be performed selectively at the iodo-substituted position. This allows for the introduction of various substituents such as boronic acids, alkynes, alkenes, and amines.

Subsequent Cross-Coupling: Following the initial reaction at the iodine position, the less reactive bromine site can be functionalized in a second, distinct cross-coupling reaction under more forcing conditions.

Oxidation of the Sulfide (B99878): The methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group. This transformation significantly alters the electronic properties of the aromatic ring and introduces a valuable functional group for further synthetic manipulation or for its role in the final target molecule. A general method for converting aromatic methyl sulfides into sulfonyl halides involves halogenation in the presence of water, which can then be used to form sulfonamides. google.com

These derivatization pathways are summarized in the table below:

| Functional Group | Transformation | Reagents/Conditions | Resulting Functionality |

| Iodo | Suzuki Coupling | Pd catalyst, base, boronic acid | Aryl, Heteroaryl |

| Iodo | Sonogashira Coupling | Pd/Cu catalyst, base, alkyne | Alkynyl |

| Bromo | Suzuki Coupling | Pd catalyst, stronger conditions | Aryl, Heteroaryl |

| Methylthio | Oxidation | Oxidizing agent (e.g., m-CPBA) | Methylsulfinyl, Methylsulfonyl |

| Methylthio | Conversion to Sulfonyl Halide | Halogenating agent, water | Sulfonyl Halide |

Intermediate in the Synthesis of Biologically Relevant Molecules and Pharmaceuticals

The structural motifs accessible from this compound and its analogues are prevalent in a variety of biologically active compounds and pharmaceuticals. Its utility as an intermediate is highlighted in the synthesis of molecules targeting a range of therapeutic areas.

The synthesis of biaryl methyl sulfones is a critical application, as the sulfone group is a key structural component in many pharmaceutical agents due to its ability to act as a hydrogen bond acceptor and its metabolic stability. Starting from this compound, a synthetic route would typically involve two key steps:

Oxidation: The methylthio group is first oxidized to the corresponding methylsulfonyl group.

Dual Cross-Coupling: Sequential Suzuki or other cross-coupling reactions are then performed, first at the more reactive iodo-position and subsequently at the bromo-position, to introduce two different aryl groups.

This strategy allows for the construction of unsymmetrical biaryl methyl sulfones. While direct literature on this specific starting material is sparse, the synthesis of aryl sulfones from aryl halides and sulfinates is a well-established, transition-metal-free method that underscores the importance of this compound class. google.com

While direct cyclization of this compound to form a thiophene (B33073) is not a standard reaction, its analogs are instrumental in synthesizing complex thiophene-containing molecules. For example, in the synthesis of the SGLT2 inhibitor Canagliflozin, a key intermediate is 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. google.com The synthesis of this molecule involves the coupling of a substituted thiophene with a brominated aromatic ring, highlighting the importance of halogenated phenyl precursors in building such complex structures. The "5-bromo-2-substituted" phenyl moiety is a common feature in these synthetic routes.

The synthesis of diaryl ethers and thioethers represents another significant application for halogenated precursors like this compound. These moieties are present in numerous biologically active molecules. The formation of a diaryl ether, for instance, can be achieved via a copper-catalyzed or metal-free cross-coupling reaction between an aryl halide and a phenol. The higher reactivity of the iodo-substituent in this compound would allow for selective ether or thioether formation at the 2-position, preserving the bromo-substituent for subsequent reactions.

An illustrative reaction pathway is shown below:

| Reactant 1 | Reactant 2 | Coupling Type | Product Moiety | Relevance |

| This compound | Phenol | Ullmann Condensation (Cu-catalyzed) | Diaryl Ether | Precursor for complex pharmaceuticals |

| This compound | Thiophenol | Buchwald-Hartwig Coupling (Pd-catalyzed) | Diaryl Thioether | Core structure in various bioactive compounds |

The true synthetic power of this compound is realized in the construction of complex polycyclic and heterocyclic systems. The ortho-iodo-thioether motif is a precursor to dibenzothiophene (B1670422) derivatives via intramolecular cyclization reactions. google.com For instance, a palladium-catalyzed C-H/C-S coupling can be used to form the dibenzothiophene core. google.com

Furthermore, pyrimidine-based structures, which are central to many pharmaceuticals, can be synthesized using bromo-substituted precursors. For example, the synthesis of Macitentan, an endothelin receptor antagonist, involves intermediates like N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide, showcasing the use of bromo-substituted heterocycles. justia.com The synthesis of 5-bromo-2-(methylthio)pyrimidine (B88330) from 5-bromo-2-chloropyrimidine (B32469) and methyl mercaptan is a closely related example demonstrating the formation of the key functional group present in the title compound. chemicalbook.com

Intermediate in the Synthesis of Benzothiazine Derivatives

While direct and specific examples of employing this compound in the synthesis of benzothiazine derivatives are not extensively documented in publicly available literature, its structural motifs suggest a plausible role as a precursor. Benzothiazines are a class of heterocyclic compounds containing a benzene (B151609) ring fused to a thiazine (B8601807) ring and are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov The synthesis of benzothiazines often involves the formation of a carbon-sulfur and a carbon-nitrogen bond.

One can envision a synthetic strategy where the ortho-iodo and methylthio groups of this compound are utilized to construct the thiazine ring. For instance, a palladium-catalyzed reaction could be employed to couple an amine at the iodine-bearing position. rsc.org Subsequent intramolecular reactions, potentially involving the methylthio group, could then lead to the formation of the benzothiazine core. The bromine atom would remain as a functional handle for further diversification of the resulting benzothiazine scaffold. General methods for the synthesis of 1,4-benzothiazines include the reaction of 2-aminothiophenol (B119425) with various electrophiles or multi-component reactions. nih.govrsc.org

| Starting Material | Reagents and Conditions | Product | Potential Application |

| This compound | 1. Amine, Pd catalyst 2. Intramolecular cyclization | Substituted Benzothiazine | Pharmaceutical intermediate |

| 2-Aminothiophenol | Alkenes, Enaminones, etc. | 1,4-Benzothiazine derivatives | Bioactive molecules |

Application in the Synthesis of Optoelectronic Materials and Small Molecule Semiconductors

Poly(arylene sulfide)s (PASs) are a class of polymers that have garnered attention for their potential use in optoelectronic devices due to their thermal stability and semiconducting properties. tandfonline.comresearchgate.netresearchgate.netuky.edu These polymers consist of aromatic rings linked by sulfide groups. wikipedia.org The properties of PASs can be tuned by modifying the structure of the aromatic units.

| Monomer | Polymerization Method | Resulting Polymer Class | Potential Application |

| This compound | Sequential cross-coupling | Poly(arylene sulfide) | Organic semiconductor |

| Dihalogenated pyromellitic diimides | Nucleophilic aromatic substitution with bis-thiolates | Poly(arylene sulfide) | Optoelectronic materials |

Strategic Advantages of Ortho-Bromo-Iodo Substitution Pattern in Multicomponent Reactions

The ortho-bromo-iodo substitution pattern on the benzene ring of this compound offers significant strategic advantages in multicomponent reactions (MCRs). MCRs are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. rsc.orgmdpi.com The key advantage of the ortho-bromo-iodo arrangement lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds in metal-catalyzed cross-coupling reactions.

Generally, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. nih.govwikipedia.org This difference in reactivity allows for selective, sequential functionalization of the aromatic ring. For instance, a Sonogashira coupling can be performed selectively at the iodine position, leaving the bromine intact for a subsequent, different cross-coupling reaction. wikipedia.org This stepwise approach provides a powerful tool for the controlled and modular synthesis of highly substituted and complex aromatic compounds from a single, readily available precursor.

This strategy of sequential cross-coupling has been successfully applied to other dihaloarenes, such as 1-bromo-4-iodobenzene (B50087), to synthesize a variety of complex molecules. wikipedia.orgresearchgate.net The ability to introduce different functional groups in a regiocontrolled manner is highly valuable in the synthesis of pharmaceuticals, functional materials, and complex natural products. The presence of the ortho-methylthio group in this compound can further influence the reactivity and regioselectivity of these coupling reactions through steric and electronic effects.

| Reaction Type | Selectivity | Advantage in MCRs | Example Application |

| Palladium-catalyzed cross-coupling | C-I bond is more reactive than C-Br bond | Sequential and regiocontrolled introduction of multiple functional groups | Synthesis of complex, highly substituted aromatic compounds |

| Suzuki Coupling | Chemoselective coupling at the more reactive halide | One-pot sequential reactions by adjusting conditions | Modular synthesis of biaryls and polyaryls |

| Sonogashira Coupling | Selective reaction at the C-I bond at lower temperatures | Preservation of the C-Br bond for further transformations | Synthesis of functionalized alkynylarenes |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

While (5-Bromo-2-iodophenyl)(methyl)sulfane is commercially available, future research should prioritize the development of more efficient, sustainable, and versatile methods for its synthesis and the synthesis of its analogs.

Directed Ortho-Metalation (DoM) Strategies: The methylthio group is a known directing group for ortho-metalation. wikipedia.orguwindsor.ca A promising research avenue is the use of a directed lithiation-iodination sequence. This would involve starting with 4-bromothioanisole, using a strong lithium base to selectively deprotonate the position ortho to the methylthio group, and then quenching the resulting aryllithium intermediate with an iodine source (e.g., I₂). wikipedia.orguwindsor.ca This approach offers a highly regioselective route that could be adapted for various substituted analogs.

Green Halogenation Protocols: Current halogenation methods often rely on harsh reagents and chlorinated solvents. rsc.org Future work should focus on implementing greener alternatives. Research into indole-catalyzed halogenation, which can prevent the common oxidative side reactions seen with thioarenes, presents a significant opportunity. rsc.orgrsc.org Similarly, exploring systems like hydrobromic acid with hydrogen peroxide as a benign oxidant could lead to more environmentally friendly processes. researchgate.net

Flow Chemistry Synthesis: Continuous flow reactors offer enhanced control over reaction parameters, improving safety and yield. Developing a multi-step flow synthesis, potentially combining ortho-metalation and halogenation steps, could enable scalable and highly efficient production of the title compound. researchgate.net

Development of New Catalytic Systems for Chemoselective Transformations

The primary utility of this compound lies in its capacity for sequential, site-selective reactions, driven by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions.

Future research should aim to develop new catalytic systems that enhance this selectivity and broaden the scope of possible transformations.

Ligand and Catalyst Development: While standard palladium/phosphine (B1218219) ligand systems are effective, there is a need for new catalysts that operate under milder conditions, with lower catalyst loadings, and in greener solvents. Research into advanced ancillary ligands, such as electron-deficient ferrocene-based ligands or N-heterocyclic carbenes (NHCs), could improve the efficiency of selective C-I bond couplings while leaving the C-Br bond completely untouched. nih.gov

Alternative Metal Catalysis: Investigating catalysts based on more abundant and less expensive metals like nickel or copper for these chemoselective transformations is a key area of future research. These metals can offer different reactivity profiles and may enable novel types of coupling reactions not accessible with palladium.

Photoredox Catalysis: The application of visible-light photoredox catalysis could open new pathways for the functionalization of this compound. acs.org This could involve radical-based reactions that offer complementary selectivity to traditional metal-catalyzed processes.

Table 1: Potential Catalytic Systems for Investigation

| Catalytic Approach | Metal/Catalyst | Ligand Type | Potential Advantage |

|---|---|---|---|

| Advanced Cross-Coupling | Palladium (Pd) | N-Heterocyclic Carbene (NHC) | High stability and activity; potential for lower catalyst loading. |

| Alternative Metal Coupling | Nickel (Ni) | Bipyridine or Phenanthroline | Lower cost; unique reactivity for challenging couplings. |

| Copper-Catalyzed Coupling | Copper (Cu) | Diamine or Amino Acid | Cost-effective for reactions like Ullmann or Glaser couplings. |

| Photoredox Catalysis | Iridium (Ir) or Organic Dyes | - | Access to radical pathways; mild reaction conditions. nih.gov |

Investigation of Applications in Emerging Fields of Organic Chemistry and Materials Science

The ability to introduce three different substituents in a controlled, stepwise manner makes this compound an ideal scaffold for building complex molecules for advanced applications.

Organic Electronics: As a dihalogenated building block, this compound is a prime candidate for synthesizing conjugated polymers and oligomers for organic electronics. nih.gov Sequential Sonogashira or Suzuki couplings could be used to construct precisely defined π-conjugated systems. The sulfur atom can enhance intermolecular interactions and tune the material's electronic properties, making it relevant for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Medicinal Chemistry: The compound can serve as a versatile starting point for the synthesis of complex drug-like molecules. The three functional groups allow for the attachment of different pharmacophores or binding fragments in a defined spatial arrangement, facilitating structure-activity relationship (SAR) studies.

Metal-Organic Frameworks (MOFs): Derivatization of the compound into a dicarboxylic acid or other multitopic ligand could yield novel linkers for the construction of MOFs. nih.gov The presence of the sulfur atom and residual halogen could serve as a site for post-synthetic modification within the framework, adding further functionality. nih.gov

Advanced Methodologies for Derivatization and Functionalization

Beyond standard cross-coupling, future research should explore more sophisticated methods to derivatize this platform molecule.

Sequential Multi-Coupling Reactions: Designing one-pot, sequential reactions that functionalize the C-I bond, then the C-Br bond, and finally modify the methylthio group without intermediate purification steps would represent a major advance in synthetic efficiency.

Post-Synthetic Modification of the Thioether: The methylthio group is not merely a spectator. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone. This transformation dramatically alters the electronic properties of the aromatic ring, which can be used to tune the characteristics of the final product, such as the emission wavelength in a fluorescent molecule or the energy levels in an organic semiconductor.

Halogen Dance Chemistry: Exploring whether this system can undergo a "halogen dance" — the base-catalyzed migration of a halogen atom to a different position on the ring — could lead to the synthesis of novel, previously inaccessible isomers. rsc.org

Table 2: Proposed Derivatization Strategies

| Site of Functionalization | Reaction Type | Reagent Class | Resulting Functionality |

|---|---|---|---|

| Carbon-Iodine Bond | Suzuki Coupling | Arylboronic Acid | Aryl-Aryl Bond |

| Carbon-Iodine Bond | Sonogashira Coupling | Terminal Alkyne | Aryl-Alkyne Bond |

| Carbon-Bromine Bond | Buchwald-Hartwig | Amine/Amide | Aryl-Nitrogen Bond |

| Carbon-Bromine Bond | Stille Coupling | Organostannane | Aryl-Aryl Bond |

| Methylthio Group | Oxidation | m-CPBA / Oxone | Sulfoxide / Sulfone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.